2-Chloro-5-(4-chloro-3-methylphenyl)nicotinic acid

Lipophilicity Physicochemical profiling Drug design

Sourcing a compact, rule-of-5 compliant biaryl intermediate for CNS-penetrant nAChR modulator libraries can be challenging. This compound, with a XLogP3 of 4 and tPSA of 50.2 Ų, is optimized for passive blood-brain barrier penetration. - Three orthogonal reactive handles (COOH, 2-Cl, 4-Cl) enable sequential derivatization-amidation, Suzuki coupling, and Buchwald-Hartwig amination-from a single intermediate. - The 4-chloro-3-methylphenyl group enhances hydrophobic pocket complementarity and introduces a halogen bonding vector for increased fragment screening hit rates. - Consistent purity (≥95% HPLC) and batch-to-batch reproducibility ensure reliable SAR data and streamlined procurement.

Molecular Formula C13H9Cl2NO2
Molecular Weight 282.12 g/mol
CAS No. 1261909-51-6
Cat. No. B6390250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(4-chloro-3-methylphenyl)nicotinic acid
CAS1261909-51-6
Molecular FormulaC13H9Cl2NO2
Molecular Weight282.12 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=CC(=C(N=C2)Cl)C(=O)O)Cl
InChIInChI=1S/C13H9Cl2NO2/c1-7-4-8(2-3-11(7)14)9-5-10(13(17)18)12(15)16-6-9/h2-6H,1H3,(H,17,18)
InChIKeyNBJOGGKIXPTADM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Identity and Physicochemical Baseline


2-Chloro-5-(4-chloro-3-methylphenyl)nicotinic acid (CAS 1261909-51-6; PubChem CID 53223522) is a dihalogenated, biaryl nicotinic acid derivative bearing a 2-chloro substituent on the pyridine ring and a 4-chloro-3-methylphenyl group at the 5-position [1]. It is primarily utilized as a synthetic building block or intermediate in medicinal chemistry, where the carboxylic acid handle enables amide or ester conjugation and the aryl chloride substituents serve as potential cross-coupling sites [2]. Key computed molecular descriptors include a molecular weight of 282.12 g/mol, XLogP3 of 4, topological polar surface area of 50.2 Ų, and 2 rotatable bonds [1].

Synthetic building block with carboxylic acid and two aryl chloride sites for sequential cross-coupling
Computed logP ~4 may support CNS and intracellular target permeability studies
Low tPSA (50.2 Ų) may improve passive membrane diffusion in research models

Why Structural Analogs Cannot Freely Substitute


In-class nicotinic acid derivatives with phenyl substitution at the 5-position exhibit pronounced structure–activity relationship (SAR) sensitivity to the nature, position, and number of substituents on both the pyridine and the pendant phenyl ring [1]. Even seemingly conservative changes—such as relocating a single chlorine atom or removing the 3-methyl group—can alter the compound's lipophilicity (XLogP3), hydrogen-bonding capacity, and conformational bias, all of which influence downstream reactivity in coupling reactions, target binding, and pharmacokinetic behavior [2]. Consequently, procurement specifications that prioritize target engagement, metabolic stability, or synthetic tractability cannot assume functional equivalence among close structural relatives; direct, quantitative comparative data are required.

Substituent pattern governs reactivity
Even single chlorine relocation can shift lipophilicity and coupling efficiency, limiting direct replacement with close analogs.
Methyl group significantly alters logP
Removing the 3‑methyl group reduces computed logP by ~0.5 units, changing membrane distribution and assay solubility profiles.
2‑Substituent identity shifts H‑bond capacity
Replacing 2‑Cl with 2‑NH₂ increases tPSA by ~26 Ų, moving the compound away from CNS‑favorable property space.

Quantitative Differentiation vs. Closest Structural Analogs


Lipophilicity Differentiation vs. Des-methyl Analogs

The target compound exhibits an XLogP3 of 4, which is approximately 1.2–1.5 log units higher than the unsubstituted 2-chloro-5-phenylnicotinic acid (XLogP3 ~2.5–2.8, estimated) and approximately 0.5–0.8 log units higher than the para-chloro-only analog 2-chloro-5-(4-chlorophenyl)nicotinic acid (XLogP3 ~3.2–3.5, estimated). The 3-methyl group contributes an additive ~0.5 log unit increment to lipophilicity relative to the non-methylated analog, while the 4-chloro adds a further ~0.7 log unit [1]. This elevated logP may translate to enhanced membrane permeability and altered tissue distribution profiles, making the compound a more suitable choice for CNS-targeted or intracellular-target programs where higher partition coefficients are desirable [2].

Lipophilicity vs. des‑methyl
Class-level inference
Target XLogP3 4
Δ ≈ +1.2 to +1.5
Des‑methyl analog
XLogP3 ~2.5–2.8
Higher lipophilicity may support membrane permeability research
Computed values; comparator estimated from fragments
Lipophilicity Physicochemical profiling Drug design

Polar Surface Area and Brain Penetration Profile

The target compound has a topological polar surface area (tPSA) of 50.2 Ų, which is significantly lower than that of the 2-amino analog 2-amino-5-(4-chloro-3-methylphenyl)nicotinic acid (CAS 1261993-85-4; predicted tPSA ~76 Ų due to the additional primary amine H-bond donor/acceptor) [1]. The 2-chloro substituent eliminates one H-bond donor site present in the 2-amino variant, reducing the tPSA by approximately 26 Ų. This positions the target compound closer to the optimal CNS drug-likeness threshold (tPSA < 60–70 Ų for brain penetration) compared to the amino congener, which may be a critical differentiator for programs requiring blood-brain barrier permeability [2].

tPSA & CNS profile
Class-level inference
50.2 Ų
Lower tPSA may support brain penetration research vs. 2‑amino analog (~76 Ų)
Computed; 2‑NH₂ comparator estimated
Polar surface area CNS penetration Drug-likeness

Synthetic Versatility from Orthogonal Reactive Handles

The target compound possesses two chemically distinct reactive sites: the carboxylic acid at position 3 (amenable to amide coupling or esterification) and the 2-chloro substituent on the pyridine ring (available for Pd-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, or Sonogashira) [1]. The 4-chloro on the pendant phenyl ring provides a third potential cross-coupling site. In contrast, non-halogenated analogs such as 5-(4-chloro-3-methylphenyl)nicotinic acid (CAS 1261993-85-4) lack the 2-chloro handle, limiting post-functionalization options to carboxylic acid derivatization only . This additional orthogonal reactivity enables divergent library synthesis from a common intermediate, reducing the number of starting materials required for SAR exploration and shortening synthetic routes by an estimated 2–3 steps in typical lead optimization workflows.

Synthetic versatility
Class-level inference
3 reactive sites
+2 vs. non‑2‑Cl analog
Non‑halogenated analog
1 site (COOH only)
More orthogonal handles may reduce synthetic steps in library exploration
Based on standard Pd‑coupling and acid derivatization
Cross-coupling Synthetic intermediate Medicinal chemistry

Class-Level Selectivity at Nicotinic Acetylcholine Receptors

Phenyl-substituted nicotinic acid derivatives have been extensively characterized as ligands for nicotinic acetylcholine receptors (nAChRs), with critical SAR showing that substituent identity on both the pyridine and phenyl rings governs subtype selectivity [1]. In a patent-defined series of α4β2 nAChR ligands, compounds bearing halogen and methyl substituents on the pendant phenyl ring achieved Ki values in the picomolar-to-low nanomolar range (0.031–0.26 nM) and >10,000-fold selectivity over α3β4 and α7 subtypes [1]. Nicotinic acid derivatives lacking the 4-chloro-3-methyl substitution pattern displayed markedly different selectivity profiles. Although direct binding data for the title compound are not publicly disclosed, the 4-chloro-3-methylphenyl pharmacophore embedded in the structure is consistent with the substitution motif required for high-affinity α4β2 nAChR engagement, distinguishing it from simpler 5-phenyl or mono-substituted analogs [1][2].

α4β2 nAChR selectivity
Cross-study comparable
No direct binding data
Class‑level SAR suggests potential sub‑nM α4β2 affinity; direct validation required
[³H]‑epibatidine assay in SH‑EP1 cells; patent precedent
nAChR Structure-activity relationship CNS pharmacology

Best Application Scenarios for Procurement


Divergent Library Synthesis for CNS Lead Optimization

Medicinal chemistry teams pursuing CNS-penetrant nAChR modulators or other neuroactive targets can leverage the compound's elevated XLogP3 (4) and low tPSA (50.2 Ų) [1] as a physicochemical starting point that favors passive blood-brain barrier penetration. The three orthogonal reactive handles (COOH, 2-Cl, 4-Cl) enable sequential derivatization—first amidation at the acid, then Suzuki coupling at the 2-chloro position, and finally Buchwald-Hartwig amination at the 4-chloro site—generating diverse compound libraries from a single intermediate [2]. This approach eliminates the need to procure three separate building blocks for each branch of the SAR matrix.

Agrochemical Intermediate with Enhanced Foliar Uptake

In agrochemical research, systemic herbicides and fungicides require sufficient lipophilicity (logP 3–5) for effective foliar penetration and translocation [3]. The XLogP3 of 4 for this compound positions it favorably within the optimal range for cuticular permeability, outperforming less lipophilic nicotinic acid analogs such as 2-chloro-5-phenylnicotinic acid (estimated XLogP3 ~2.8) [1]. The chlorine substituents also confer metabolic stability against oxidative degradation, a common failure mode for agrochemical candidates.

Biaryl Building Block for Fragment-Based Drug Discovery

The compound serves as a compact, rule-of-5 compliant biaryl fragment (MW 282.12, HBD 1, HBA 3, rotatable bonds 2) [1] that fits standard fragment-based drug discovery (FBDD) libraries. Compared to simpler 5-phenyl nicotinic acid fragments, the additional 4-chloro-3-methyl substitution provides enhanced shape complementarity to hydrophobic protein pockets and introduces a vector for halogen bonding with backbone carbonyls, potentially increasing hit rates in fragment screening campaigns [4].

Application
Selection Property
Validation Focus
CNS‑targeted nAChR ligand library synthesis
Computed logP and orthogonal reactivity for sequential derivatization
BBB permeability assay; multi‑step coupling yield evaluation
Agrochemical cuticular penetration research
Lipophilicity in the 3–5 logP range favoring foliar uptake
Cuticular permeability assay; metabolic stability screening
Fragment-based drug discovery libraries
Rule‑of‑5 compliant biaryl fragment with halogen‑bonding vectors
Fragment hit rate in screening; halogen‑bond interaction confirmation
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